1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors, which are present in the central nervous system and peripheral tissues.
Mechanism of Action
Mode of Action
The presence of the oxirane group in its structure suggests that it might act through a mechanism involving the opening of the oxirane ring .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires further experimental studies .
Advantages and Limitations for Lab Experiments
1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine is a potent and selective agonist of the cannabinoid receptors, which makes it a useful tool for studying the physiological functions of these receptors. However, it also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are many potential future directions for research on 1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine, including further investigation of its therapeutic potential in a range of medical conditions, as well as the development of new analogs and derivatives with improved pharmacological properties. Additionally, there is a need for further research on the mechanisms underlying the biochemical and physiological effects of this compound, as well as its potential for off-target effects and toxicity.
Synthesis Methods
1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine is synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzyl bromide with epichlorohydrin to form the epoxide intermediate. The epoxide is then reacted with 1-methylpiperazine to form the final product.
Scientific Research Applications
1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications in a range of medical conditions, including pain management, neurodegenerative diseases, and cancer. It has been shown to have potent analgesic effects in animal models of pain, and is being investigated as a potential treatment for chronic pain in humans.
properties
IUPAC Name |
1-[2-chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-16-4-6-17(7-5-16)14-8-11(2-3-13(14)15)18-9-12-10-19-12/h2-3,8,12H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCVQDHQRZAICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)OCC3CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.